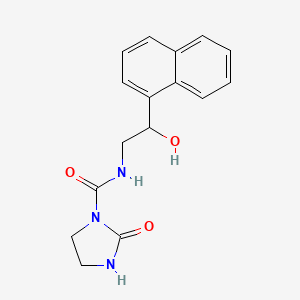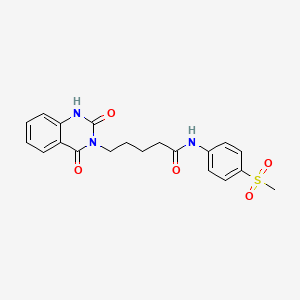
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ is a selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a critical signaling pathway involved in inflammation, immune response, and cell survival.
作用機序
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide binds to the ATP-binding site of IKKβ, a subunit of the IKK complex, and prevents its activation, thereby inhibiting the activation of NF-κB (9). NF-κB regulates the expression of several genes involved in inflammation, immune response, and cell survival, making it a critical pathway for the pathogenesis of various diseases.
Biochemical and Physiological Effects
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and modulation of immune response and inflammation. 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).
実験室実験の利点と制限
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, well-established synthesis method, and extensive characterization. However, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has some limitations, including its low solubility in water and potential off-target effects at high concentrations. Therefore, careful optimization of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide concentration and experimental conditions is necessary to ensure its specificity and efficacy.
将来の方向性
For 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide research include the development of more potent and selective inhibitors, identification of biomarkers, and investigation of its combination therapy with other agents.
合成法
The synthesis of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide involves a series of chemical reactions starting from commercially available 2-amino-4,6-dichloroquinazoline. The detailed synthesis method has been described in several research articles (1,2). In brief, the synthesis involves the reaction of 2-amino-4,6-dichloroquinazoline with 4-methylsulfonylbenzoyl chloride in the presence of a base to obtain the intermediate product. This intermediate product is then reacted with 5-bromovaleryl chloride to obtain the final product, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide.
科学的研究の応用
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and autoimmune disorders. Several studies have demonstrated the efficacy of 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide in inhibiting NF-κB activity, which is a critical pathway involved in the pathogenesis of these diseases (3,4). 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy (5,6). In addition, 5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for inflammatory diseases and autoimmune disorders (7,8).
特性
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-29(27,28)15-11-9-14(10-12-15)21-18(24)8-4-5-13-23-19(25)16-6-2-3-7-17(16)22-20(23)26/h2-3,6-7,9-12H,4-5,8,13H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFVZXPNSHQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dioxo-1H-quinazolin-3-yl)-N-(4-methylsulfonylphenyl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

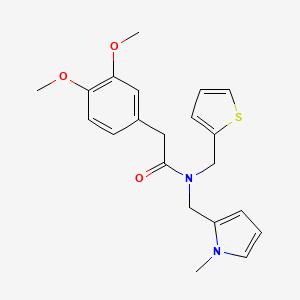
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874528.png)
![6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2874529.png)
![Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2874530.png)
![Methyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2874533.png)
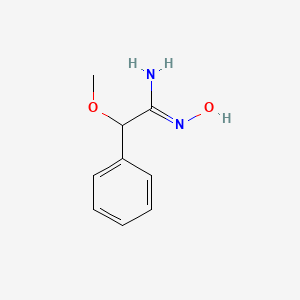
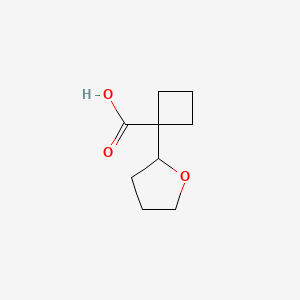
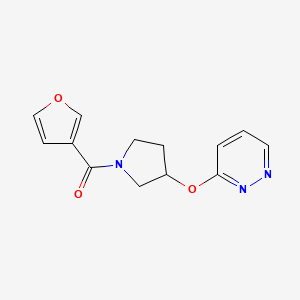
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-methyl-1H-indole-3-carboxylate](/img/structure/B2874539.png)
![N-(3,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2874540.png)
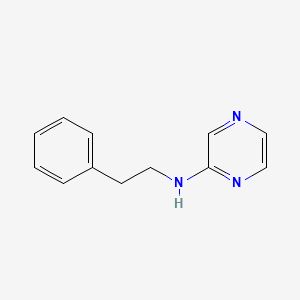
![3-(methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2874546.png)
![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)
